REACTION_CXSMILES
|
[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].[Na+].[C:10](=[S:12])=[S:11].[CH3:13]I>O>[CH2:1]([NH:7][C:10](=[S:12])[S:11][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|
|
Name
|
|
Quantity
|
193.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
367.8 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
687.3 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
490 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under ice-cooling
|
Type
|
WAIT
|
Details
|
over 1 hour at 0° to 5° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 30 minutes at the same temperature and for 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether (1.5 l.)
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated aqueous solution of sodium chloride (300 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC)NC(SC)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 825.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |